molecular formula C8H6F4N2O B2971138 4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide CAS No. 934607-28-0

4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide

Número de catálogo: B2971138
Número CAS: 934607-28-0
Peso molecular: 222.143
Clave InChI: OKMSDQFYSBNVAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide is a fluorinated aromatic carboximidamide derivative characterized by a benzene ring substituted with a fluoro group at position 4, a trifluoromethyl group at position 2, and a hydroxyimino (N'-hydroxy) functional group.

Propiedades

IUPAC Name

4-fluoro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-4-1-2-5(7(13)14-15)6(3-4)8(10,11)12/h1-3,15H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMSDQFYSBNVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)aniline.

    Reaction with Hydroxylamine: The aniline derivative is reacted with hydroxylamine under controlled conditions to introduce the hydroxy group.

    Formation of Carboximidamide: The intermediate product is then treated with appropriate reagents to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-N’-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzene compounds .

Aplicaciones Científicas De Investigación

4-Fluoro-N’-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-N’-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituent patterns:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide 4-F, 2-CF₃, N'-OH C₈H₇F₄N₂O 238.15 High polarity due to -CF₃ and -F; potential TRP channel modulation (inferred from analogs)
N-hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide 3-CF₃, N'-Ph C₁₄H₁₁F₃N₂O 280.25 Reduced solubility due to phenyl group; structural rigidity
N′-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide 4-CF₃, N'-OH C₈H₇F₃N₂O 204.15 Solubility in polar solvents; synthetic intermediate
4-(3-Chlorophenoxymethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide 3-F, 4-(3-Cl-phenoxymethyl) C₁₄H₁₂ClFN₂O₂ 294.71 Bulky substituent lowers solubility; halogen interactions in crystal packing
(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide (DB32) 4-F, N'-(3-F-Ph) C₁₃H₁₀F₂N₂O 260.23 Solvatomorphism observed; temperature-dependent solubility in hexane
4-(3-Chlorophenyl)-N’-hydroxy-2-(trifluoromethyl)thiazole-5-carboximidamide (Compound 21) Thiazole core, 2-CF₃, 4-Cl-Ph C₁₁H₇ClF₃N₃OS 345.70 Dual TRPA1/TRPV1 antagonist activity

Physicochemical Properties

  • Solubility: The trifluoromethyl (-CF₃) group enhances lipid solubility but reduces aqueous solubility. For example, DB32 (a fluorinated benzimidamide analog) is sparingly soluble in hexane at room temperature but dissolves upon warming . Bulky substituents (e.g., 3-chlorophenoxymethyl in ’s compound) further reduce solubility due to steric hindrance .
  • Crystal Packing :
    • Fluorine and -CF₃ groups participate in intermolecular F···F and O–H⋯F interactions, influencing polymorphism and solvatomorphism, as seen in DB32 .

Actividad Biológica

4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research on its biological effects, including antimicrobial, antiviral, and cytotoxic properties.

Chemical Formula : C9H7F4N3O
Molecular Weight : 251.17 g/mol
CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the introduction of fluorine substituents and the formation of carboximidamide groups. Specific methods can vary, but common approaches include nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives found that certain fluorinated compounds showed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective compounds in related studies was often reported in the range of 0.5 to 8 μg/mL against Staphylococcus aureus and Escherichia coli strains .

CompoundMIC (μg/mL)Target Organism
10f0.5Staphylococcus aureus ATCC 6538
10g0.5Methicillin-resistant S. aureus
10h1E. coli ATCC 25922

Antiviral Activity

Compounds similar to this compound have shown activity against viruses such as H5N1 and SARS-CoV-2. In vitro studies indicated that these compounds could inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines such as HepG2 (liver cancer) and L-02 (normal liver cells). The results indicated varying levels of cytotoxicity:

CompoundIC50 (μM)Cell Line
10h41.6HepG2
10h53.5L-02

These findings suggest that while some derivatives exhibit promising antimicrobial activity, their cytotoxic effects warrant further investigation to assess therapeutic potential versus toxicity.

Case Studies

  • Antimicrobial Efficacy : A study focusing on fluorinated benzene derivatives demonstrated that compounds with trifluoromethyl groups often exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This suggests a structure-activity relationship where fluorination plays a critical role in biological efficacy .
  • Antiviral Studies : In a recent investigation, benzothiazolyl-pyridine hybrids were tested for antiviral activity against SARS-CoV-2, revealing that fluorinated variants showed superior inhibition rates compared to other structural analogs . This highlights the potential of fluorinated compounds in developing antiviral agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-N'-hydroxy-2-(trifluoromethyl)benzene-1-carboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of hydroxylamine derivatives with halogenated aromatic precursors. For example, analogous carboximidamide derivatives (e.g., compound 21 in ) were prepared using a multi-step procedure starting from chlorophenyl intermediates. Key steps include:

  • Nucleophilic substitution : Introduction of the hydroxy group via O-benzyl hydroxylamine ().
  • Trifluoromethylation : Electrophilic substitution or metal-mediated coupling to install the CF₃ group ( ).
  • Yield Optimization : Adjusting solvent polarity (e.g., DMSO vs. DMF) and temperature (70–100°C) improves purity. Yields range from 50–60% in similar protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 10.15 (s, 1H, -NHOH) and δ 7.48–7.75 (m, aromatic protons) confirm the imidamide backbone ().
  • X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.8706 Å, b = 11.2540 Å) validate molecular geometry ().
  • Mass Spectrometry : High-resolution MS (e.g., m/z 426.1 [M+1]⁺) confirms molecular weight ().

Q. How do the electron-withdrawing substituents (F, CF₃) influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The fluorine and trifluoromethyl groups deactivate the benzene ring, directing electrophilic attacks to the para position. Reactivity can be probed via:

  • Kinetic Studies : Monitor substitution rates using HPLC under varying pH ().
  • Computational Modeling : DFT calculations predict charge distribution (e.g., Fukui indices) to identify reactive sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., TRPA1/TRPV1 antagonism)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, agonist concentrations). Solutions include:

  • Dose-Response Curves : Compare IC₅₀ values across studies ().
  • Structural Analog Testing : Replace the hydroxy group with methoxy or acetyloxy to assess pharmacophore requirements ( ).
  • Table : Biological activity of analogs (Example):
Substituent PositionIC₅₀ (TRPA1, nM)IC₅₀ (TRPV1, nM)Reference
4-Fluoro, 2-CF₃120 ± 1585 ± 10
4-Chloro, 2-CF₃95 ± 12110 ± 18

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 interactions. The hydroxyimine group is prone to phase II glucuronidation, reducing bioavailability .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS ().

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth ().
  • Hydrogen Bonding : The -NHOH group forms intermolecular H-bonds (2.8–3.2 Å), stabilizing the lattice ().

Data Contradiction Analysis

Q. Why do NMR spectra of similar carboximidamides show variability in aromatic proton splitting patterns?

  • Methodological Answer : Conformational flexibility of the imidamide group and solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) alter coupling constants. For example:

  • In DMSO-d₆, J = 8.7 Hz for ortho protons ().
  • In CDCl₃, J decreases to 7.2 Hz due to reduced hydrogen bonding ().

Notes

  • Advanced Techniques : Prioritize peer-reviewed journals () and patents () for mechanistic insights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.